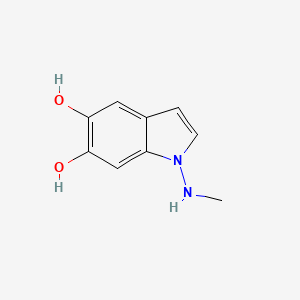![molecular formula C8H13N3O4S2 B12931673 N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide CAS No. 922505-03-1](/img/structure/B12931673.png)
N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is a synthetic organic compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiadiazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction using methoxyethyl chloride.
Acetylation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl and thiadiazole moieties may play a crucial role in binding to these targets and exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
- N-((5-Methyl-1,2,4-thiadiazol-3-yl)methyl)acetamide
- N-((5-(Ethylsulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide
- N-((5-(Methoxyethyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide
Comparison: N-((5-((2-Methoxyethyl)sulfonyl)-1,2,4-thiadiazol-3-yl)methyl)acetamide is unique due to the presence of both the methoxyethyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
922505-03-1 |
|---|---|
Molekularformel |
C8H13N3O4S2 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
N-[[5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-yl]methyl]acetamide |
InChI |
InChI=1S/C8H13N3O4S2/c1-6(12)9-5-7-10-8(16-11-7)17(13,14)4-3-15-2/h3-5H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
KZMGCPQULIAZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=NSC(=N1)S(=O)(=O)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)






![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)

